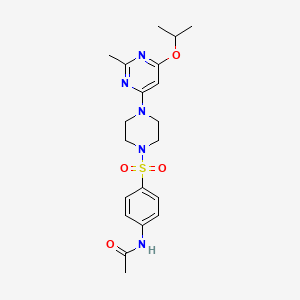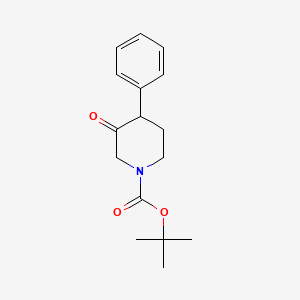
4-(3-Chlorobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Chlorobenzyl)morpholine” is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of morpholines, including “4-(3-Chlorobenzyl)morpholine”, has seen significant advancements recently. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Chlorobenzyl)morpholine” consists of 14 atoms and 15 bonds . The compound has a monoisotopic mass of 211.076385 Da .Physical And Chemical Properties Analysis
“4-(3-Chlorobenzyl)morpholine” has a molecular weight of 211.693 . The compound’s linear formula is C11H14ClNO .科学的研究の応用
Antibacterial Study
A series of derivatives of 4-(2-aminoethyl)morpholine, including those with a 2-chlorobenzyl moiety, were synthesized and demonstrated good inhibitory action against various gram-negative bacterial strains, highlighting its potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2016).
Dopamine D4 Receptor Ligands
Research on morpholines, including those with a p-chlorobenzyl group, focused on their selectivity for the dopamine D(4) receptor. This is significant in developing antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).
D4 Receptor Antagonist
A chiral morpholine-based scaffold, incorporating a 4-chlorobenzyl moiety, led to the discovery of a potent and selective dopamine 4 (D4) receptor antagonist, ML398, demonstrating potential for in vivo applications (Berry et al., 2014).
Organometallic Chemistry
Research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, involving 4-(2-chloroethyl)morpholine, contributed to the field of organometallic chemistry, particularly in the context of palladium(II) and mercury(II) complexes (Singh et al., 2000).
Bioactive Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, uses the morpholine ring in a stable chair conformation, vital for its applications (Mazur, Pitucha, & Rzączyńska, 2007).
Kinase Inhibition
Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been crucial in PI3K and PIKKs inhibition, demonstrating the importance of the morpholine structure in selective kinase inhibition (Hobbs et al., 2019).
Antimicrobial Modulation
The study of 4-(Phenylsulfonyl) morpholine, which includes a morpholine group, explored its antimicrobial and modulating activity, revealing significant potential in combating multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Molluscicidal Agent
The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, incorporating a morpholine moiety, demonstrated good molluscicidal effects, offering potential applications in pest control (Duan et al., 2014).
Antinociceptive Effect
Research on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice demonstrated antinociceptive effects, indicating potential in pain management (Listos Joanna et al., 2013).
Crystal Structure Analysis
Investigations into the crystal structure of compounds like dimethomorph, a morpholine fungicide, contribute to understanding the molecular configurations and interactions, vital for pharmaceutical and agricultural applications (Kang et al., 2015).
将来の方向性
While specific future directions for “4-(3-Chlorobenzyl)morpholine” are not mentioned in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . These compounds have a wide range of biological activities and are found in many pharmaceuticals, suggesting potential future directions in drug discovery and development .
特性
IUPAC Name |
4-[(3-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMZWMSJQLEJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)


![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)



![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)



![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)